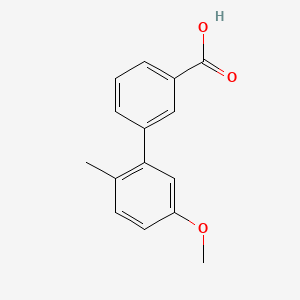

5'-Methoxy-2'-methylbiphenyl-3-carboxylic acid

Description

This compound is utilized in pharmaceutical and materials research, particularly as a precursor in synthetic chemistry. It is commercially available from nine suppliers , with synthesis methods involving ruthenium-catalyzed C-H arylation of aryl carboxylic acids with aryl halides . Its molecular formula is C₁₅H₁₄O₃, and molecular weight is 242.27 g/mol .

Properties

IUPAC Name |

3-(5-methoxy-2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-6-7-13(18-2)9-14(10)11-4-3-5-12(8-11)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAOEULORUYGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681795 | |

| Record name | 5'-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-83-6 | |

| Record name | 5'-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methoxy-2’-methylbiphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is known for its high efficiency and functional group tolerance .

Industrial Production Methods

In industrial settings, the production of 5’-Methoxy-2’-methylbiphenyl-3-carboxylic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

5’-Methoxy-2’-methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 5’-hydroxy-2’-methylbiphenyl-3-carboxylic acid.

Reduction: Formation of 5’-methoxy-2’-methylbiphenyl-3-methanol.

Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

5’-Methoxy-2’-methylbiphenyl-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5’-Methoxy-2’-methylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the methoxy and methyl groups influences its binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further affecting its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 5'-methoxy-2'-methylbiphenyl-3-carboxylic acid differ in substituent positions, functional groups, or aromatic system modifications. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparisons

Key Structural and Functional Differences

Substituent Positions: The 5'-methoxy-2'-methyl substitution in the target compound contrasts with analogs like 2'-methoxy-4'-methylbiphenyl-3-carboxylic acid, where substituents are shifted to the 2' and 4' positions. This positional isomerism affects steric and electronic properties, influencing reactivity and binding interactions .

Functional Group Variations: Replacement of methoxy (–OCH₃) with hydroxyl (–OH) in 3'-hydroxy-2-methylbiphenyl-3-carboxylic acid increases polarity and hydrogen-bonding capacity, which may enhance aqueous solubility . The amine (–NH₂) group in 2'-amino-5-methylbiphenyl-3-carboxylic acid enables participation in nucleophilic reactions or coordination chemistry .

Aromatic System Modifications :

- Compounds like 5'-methoxy-2',6-dimethyl-[4,4'-bipyridine]-3-carboxylic acid replace one benzene ring with pyridine, introducing nitrogen heteroatoms that alter electronic properties and metal-binding capabilities .

Biological Activity

5'-Methoxy-2'-methylbiphenyl-3-carboxylic acid is a biphenyl derivative notable for its unique functional groups, which contribute to its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H14O3, with a molecular weight of approximately 242.27 g/mol. Its structure features:

- Methoxy group at the 5' position

- Methyl group at the 2' position

- Carboxylic acid functional group at the 3 position

These functional groups play a crucial role in the compound's interaction with biological targets, influencing its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism of action includes:

- Binding Affinity : The methoxy and carboxylic acid groups enhance binding affinity to various biomolecules, allowing modulation of their activity.

- Influence on Pathways : It can influence biochemical pathways related to cell signaling, metabolism, and gene expression, potentially leading to therapeutic effects in disease models.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens.

- Anticancer Effects : Investigations are underway to evaluate its efficacy in cancer models, focusing on cell proliferation and apoptosis pathways.

- Neuropharmacological Effects : The compound's interaction with metabotropic glutamate receptors suggests potential applications in treating neurological disorders .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

- Cancer Cell Line Analysis : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis. These findings highlight its potential as an anticancer agent.

- Neuropharmacological Assessment : Research involving animal models showed that administration of the compound modulated behaviors associated with anxiety and depression, indicating potential therapeutic effects for psychiatric disorders linked to glutamate dysregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.